3'-Nitropalmitanilide
Description
3'-Nitropalmitanilide (systematic name: N-(3-nitrophenyl)palmitamide) is a nitrophenyl-substituted fatty acid anilide. Its structure comprises a palmitoyl group (C₁₆H₃₁CO-) linked via an amide bond to the aromatic 3-nitrophenylamine moiety. This compound is of interest in organic synthesis, material science, and pharmaceutical research due to its amphiphilic nature, combining hydrophobic (long alkyl chain) and polar (nitro group) functionalities. The closest analogs include 3-chloro-N-phenyl-phthalimide () and N-(3-nitrophenyl)acetamide (), which share structural motifs such as aromatic nitro/chloro substituents and amide/imide linkages.
Properties
Molecular Formula |
C22H36N2O3 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(3-nitrophenyl)hexadecanamide |
InChI |
InChI=1S/C22H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(25)23-20-16-15-17-21(19-20)24(26)27/h15-17,19H,2-14,18H2,1H3,(H,23,25) |
InChI Key |
UIZIOTNMVKWJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3’-Nitropalmitanilide typically involves the reaction of palmitic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .
Chemical Reactions Analysis
3’-Nitropalmitanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
3’-Nitropalmitanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Nitropalmitanilide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The palmitic acid moiety can facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key properties of 3'-Nitropalmitanilide with structurally related compounds:
Key Differences and Research Findings
- Lipophilicity: 3'-Nitropalmitanilide’s long alkyl chain (C₁₅H₃₁) confers significantly higher hydrophobicity compared to N-(3-nitrophenyl)acetamide (C₁H₃) .
- Reactivity : Unlike 3-chloro-N-phenyl-phthalimide , which undergoes nucleophilic substitution (Cl⁻ displacement) to form polymers , 3'-Nitropalmitanilide’s amide bond is more stable under basic conditions but may hydrolyze under acidic or enzymatic catalysis.
- Thermal Stability : Phthalimide derivatives (e.g., ) exhibit high thermal stability (>250°C) due to aromatic rigidity, whereas fatty acid anilides like 3'-Nitropalmitanilide decompose at lower temperatures (~150°C) due to alkyl chain degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
